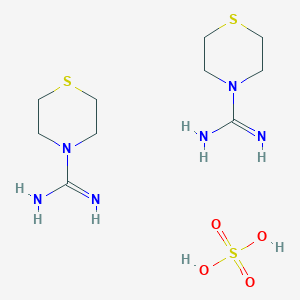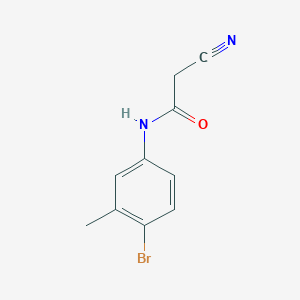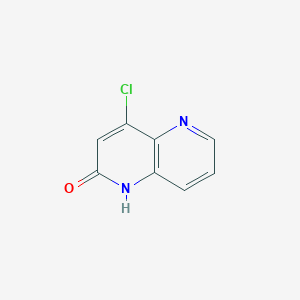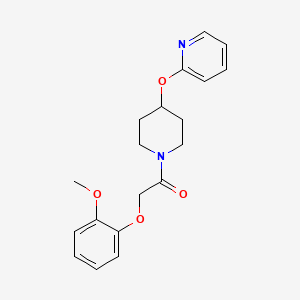
Thiomorpholine-4-carboximidamide hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomorpholine-4-carboximidamide hemisulfate is a chemical compound with the molecular formula C10H24N6O4S3 . It has a molecular weight of 388.5 g/mol .
Synthesis Analysis
The synthesis of Thiomorpholine involves a two-step telescoped format. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction could be conducted under highly concentrated (4 M) conditions using a low amount (0.1–0.5 mol %) of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine is subsequently obtained by base-mediated cyclization .Molecular Structure Analysis
The InChI code for Thiomorpholine-4-carboximidamide hemisulfate is1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) . The Canonical SMILES is C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O . Physical And Chemical Properties Analysis
Thiomorpholine-4-carboximidamide hemisulfate has a molecular weight of 388.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 388.10211679 g/mol . The topological polar surface area is 240 Ų . It has a heavy atom count of 23 .Applications De Recherche Scientifique
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine derivatives serve as critical components in medicinal chemistry. The preparation of novel bridged bicyclic thiomorpholines has shown promise as potential building blocks for drug development. Such derivatives have demonstrated interesting biological profiles, suggesting their utility in designing new therapeutic agents (Walker & Rogier, 2013).
Antimicrobial Activity
Research on thiomorpholine derivatives, specifically 4-thiomorpholine-4ylbenzohydrazide derivatives, has highlighted their potential in combating microbial resistance. These derivatives were synthesized and tested for their antimicrobial activities, showing promising results against various microorganisms. This indicates the role of thiomorpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Catalytic Applications
Thiomorpholine-containing compounds have also found applications in catalysis. A study involving the synthesis of a novel hydrogel containing thioether groups for the preparation of gold nanoparticles demonstrated the material's high catalytic activity in the reduction of 4-nitrophenol. This showcases the potential of thiomorpholine derivatives in facilitating catalytic processes (Ilgin, Ozay, & Ozay, 2019).
DPP-IV Inhibitors
Thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showing good inhibition in vitro. This research indicates the potential of thiomorpholine derivatives in the treatment of diseases such as diabetes, by acting as DPP-IV inhibitors (Han et al., 2012).
Corrosion Inhibition
Thiomorpholine derivatives have been studied for their application in corrosion inhibition. Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid were found to be effective corrosion inhibitors for carbon steel in natural seawater, demonstrating the practical utility of thiomorpholine derivatives in protecting metal surfaces from corrosion (Amar et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
sulfuric acid;thiomorpholine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYCGHHHFRXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-4-carboximidamide hemisulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)
![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681976.png)

![2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2681978.png)
![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2681982.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)
![Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2681989.png)
![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)